molecular formula C19H29N3O B5315084 N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide

N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide

カタログ番号 B5315084
分子量: 315.5 g/mol
InChIキー: AQCMBKIZSDPFPS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects in various neurological and psychiatric disorders.

作用機序

N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide exerts its pharmacological effects by inhibiting GABA transaminase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates neuronal excitability and plays a crucial role in modulating various brain functions, including motor control, cognition, and emotion. By enhancing GABAergic neurotransmission, N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide may modulate the activity of various brain circuits and networks, leading to potential therapeutic effects in neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide has been shown to increase GABA levels in various brain regions, including the cortex, hippocampus, and striatum. The increased GABAergic neurotransmission may lead to various biochemical and physiological effects, such as reduced neuronal excitability, enhanced synaptic plasticity, and improved cognitive function. N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide has also been shown to have minimal effects on other neurotransmitter systems, such as dopamine and serotonin, which may reduce the risk of side effects and drug interactions.

実験室実験の利点と制限

N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase inhibition, its well-characterized pharmacokinetics and pharmacodynamics, and its ability to cross the blood-brain barrier. However, N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide may also have some limitations, such as its relatively short half-life and potential off-target effects at high concentrations. These limitations may require careful consideration in experimental design and interpretation of results.

将来の方向性

There are several potential future directions for N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide research, including:
1. Further preclinical and clinical studies to investigate the therapeutic potential of N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, depression, and schizophrenia.
2. Development of novel N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide analogs with improved pharmacokinetic properties and selectivity for GABA transaminase inhibition.
3. Investigation of the molecular mechanisms underlying the therapeutic effects of N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide, including its effects on gene expression, protein function, and neuronal network activity.
4. Exploration of the potential use of N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide as a research tool to study GABAergic neurotransmission and its role in brain function and dysfunction.
5. Development of new drug delivery systems to enhance the bioavailability and efficacy of N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide in the brain.
In conclusion, N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide is a potent and selective inhibitor of GABA transaminase with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves enhancing GABAergic neurotransmission, leading to various biochemical and physiological effects. Further research is needed to fully explore the therapeutic potential of N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide and its underlying mechanisms of action.

合成法

N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds followed by the final coupling reaction to form N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide. The synthesis has been optimized to yield high purity and potency of the final product.

科学的研究の応用

N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide has been extensively studied in preclinical and clinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. These include epilepsy, addiction, anxiety, depression, and schizophrenia. The studies have shown promising results in reducing seizures, drug-seeking behaviors, anxiety, and depressive symptoms, and improving cognitive function in animal models and human subjects.

特性

IUPAC Name

N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-15-7-9-18(10-8-15)22-12-11-21(13-16(22)2)14-19(23)20-17-5-3-4-6-17/h7-10,16-17H,3-6,11-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCMBKIZSDPFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。